molecular formula C21H19N3O6S2 B2941790 3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 941987-03-7

3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2941790
CAS RN: 941987-03-7
M. Wt: 473.52
InChI Key: YPKPASXXASHVCA-UHFFFAOYSA-N
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Description

3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as Compound A, is a synthetic organic compound that has shown promising results in scientific research. This compound has been synthesized using a variety of methods and has been found to have potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide derivatives, including those similar to the specified compound, have been synthesized and evaluated for their biological activities, notably for their potential in treating various cancers. For example, Cumaoğlu et al. (2015) synthesized compounds with sulfonamide fragments and evaluated their in vitro anticancer activity against several human cancer cell lines. These compounds showed significant reduction in cell proliferation and induced expression of pro-apoptotic genes, mediated by the activation of p38 and ERK pathways (Cumaoğlu et al., 2015).

Chemical Synthesis and Characterization

Research also focuses on the synthesis and characterization of sulfonamide derivatives, exploring their chemical behaviors and interactions. For instance, Croce et al. (2006) investigated the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives by a cyclocondensation reaction, shedding light on the chemical properties and potential applications of these compounds (Croce et al., 2006).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-12-11-16-6-5-13-23(21(16)14-17)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPASXXASHVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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